molecular formula C10H7BrO3 B1335845 5-Bromo-2-(prop-2-yn-1-yloxy)benzoic acid CAS No. 62176-25-4

5-Bromo-2-(prop-2-yn-1-yloxy)benzoic acid

Cat. No.: B1335845
CAS No.: 62176-25-4
M. Wt: 255.06 g/mol
InChI Key: ZXZSDQLLVGLEGE-UHFFFAOYSA-N
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Description

5-Bromo-2-(prop-2-yn-1-yloxy)benzoic acid: is a versatile chemical compound with the molecular formula C10H7BrO3 and a molecular weight of 255.06 g/mol . This compound is characterized by the presence of a bromine atom at the 5-position and a prop-2-yn-1-yloxy group at the 2-position on the benzoic acid ring. It is widely used in various scientific research fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(prop-2-yn-1-yloxy)benzoic acid typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Various substituted benzoic acids.

    Oxidation Products: Corresponding carboxylic acids or aldehydes.

    Reduction Products: Corresponding alcohols or alkanes.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(prop-2-yn-1-yloxy)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The prop-2-yn-1-yloxy group allows for covalent modification of biological targets, leading to inhibition or activation of specific pathways. This compound can form covalent bonds with nucleophilic residues in proteins, thereby modulating their activity .

Comparison with Similar Compounds

Uniqueness: 5-Bromo-2-(prop-2-yn-1-yloxy)benzoic acid is unique due to its specific substitution pattern and the presence of both bromine and prop-2-yn-1-yloxy groups. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research applications .

Properties

IUPAC Name

5-bromo-2-prop-2-ynoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrO3/c1-2-5-14-9-4-3-7(11)6-8(9)10(12)13/h1,3-4,6H,5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXZSDQLLVGLEGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1=C(C=C(C=C1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70392308
Record name 5-bromo-2-(prop-2-yn-1-yloxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70392308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62176-25-4
Record name 5-bromo-2-(prop-2-yn-1-yloxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70392308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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